molecular formula C11H9NO5S B1680394 2-[(4-Methylphenyl)sulfonyl]-5-nitrofuran CAS No. 343351-67-7

2-[(4-Methylphenyl)sulfonyl]-5-nitrofuran

Cat. No. B1680394
M. Wt: 267.26 g/mol
InChI Key: GAUHIPWCDXOLCZ-UHFFFAOYSA-N
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Description

“2-[(4-Methylphenyl)sulfonyl]-5-nitrofuran” is a chemical compound with a molecular mass of 267.02±0 dalton . Its chemical formula is C₁₁H₉NO₅S .


Molecular Structure Analysis

The molecular structure of “2-[(4-Methylphenyl)sulfonyl]-5-nitrofuran” includes a furan ring, a sulfonyl group, and a nitro group . The compound’s canonical SMILES representation is CC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(O2)N+[O-] .

Scientific Research Applications

Antibacterial Properties

  • A study by Ekström, Ovesson, and Pring (1975) explored the antibacterial activity of certain analogs of nitrofurans, including sulfones and sulfoxides. These compounds were tested against gram-negative and gram-positive bacteria, though they were found less active than 5-nitrofuran derivatives (Ekström, Ovesson, & Pring, 1975).

Synthesis and Application in Organic Chemistry

  • Curti, Crozet, and Vanelle (2009) conducted a study on the microwave-assisted synthesis of certain dihydrofurans using a manganese(III) acetate-based oxidative cyclization. This study demonstrates the versatility of sulfone derivatives in organic synthesis (Curti, Crozet, & Vanelle, 2009).
  • Benetti, Risi, Marchetti, Pollini, and Zanirato (2002) discussed the synthesis of 2,5-disubstituted pyrroles and pyrrolidines through intramolecular cyclization of keto sulfones, showcasing the application of sulfone derivatives in the creation of heterocyclic compounds (Benetti, Risi, Marchetti, Pollini, & Zanirato, 2002).

Antimicrobial and Antitubercular Activities

  • Abdel‐Aziz et al. (2015) synthesized and evaluated novel 5-nitrofuran-2-carbohydrazides for their antimicrobial and antitubercular properties. They found that these compounds, especiallythe sulfonamide derivative, showed significant potency against various microbial strains (Abdel‐Aziz et al., 2015).

Antiprotozoal Activity

  • Dürüst, Altug, Kaiser, Fronczek, and Taşdemir (2013) synthesized 4,5-dihydroisoxazole derivatives with phenyl- or methyl-sulfonyl groups, exploring their in vitro antiprotozoal and cytotoxic activities. This study highlights the potential of sulfonyl-substituted derivatives in developing anti-infective agents (Dürüst, Altug, Kaiser, Fronczek, & Taşdemir, 2013).

Mechanisms of Drug Action and Toxicity

  • Gallardo-Garrido et al. (2020) researched the cytotoxic effects of nitrofuran drugs, proposing a nitro-reduction independent mechanism of toxicity. Their study provides insights into the complex interactions of nitrofuran derivatives at the molecular level (Gallardo-Garrido et al., 2020).

Carcinogenicity Studies

  • Takizawa, Hozumi, Sugimura, and Bryan (1975) investigated the correlation between the carcinogenicities of nitrofuran derivatives and their effects on mouse skin. This study contributes to the understanding of the potential health risks associated with nitrofuran derivatives (Takizawa, Hozumi, Sugimura, & Bryan, 1975).

Structural and Spectral Analysis

  • Popelis, Liepin'sh, and Stradyn' (1980) explored the 1H and 13C NMR spectra of various 2-substituted 5-nitrofurans, including analysis of chemical shifts and conformational structures. This research is significant for understanding the molecular behavior of nitrofuran derivatives (Popelis, Liepin'sh, & Stradyn', 1980).

Synthesis and Chemical Properties

  • Sriram et al. (2009) synthesized 5-nitrofuran-2-yl derivatives and evaluated their activity against various mycobacterium species, highlighting the potential of thesecompounds in treating tuberculosis and other bacterial infections (Sriram et al., 2009).

Future Directions

The future directions for “2-[(4-Methylphenyl)sulfonyl]-5-nitrofuran” could involve further exploration of its potential biological activities, given that related compounds have shown antimicrobial and anti-inflammatory activities . Additionally, further studies could focus on the synthesis and characterization of this compound and its derivatives.

properties

IUPAC Name

2-(4-methylphenyl)sulfonyl-5-nitrofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO5S/c1-8-2-4-9(5-3-8)18(15,16)11-7-6-10(17-11)12(13)14/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAUHIPWCDXOLCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(O2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Methylphenyl)sulfonyl]-5-nitrofuran

CAS RN

343351-67-7
Record name 343351-67-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
CD Hodge, RA Edwards, CJ Markin… - ACS chemical …, 2015 - ACS Publications
Ubc13 is an E2 ubiquitin conjugating enzyme that functions in nuclear DNA damage signaling and cytoplasmic NF-κB signaling. Here, we present the structures of complexes of Ubc13 …
Number of citations: 60 pubs.acs.org
A Nemeikaitė-Čėnienė, L Misevičienė… - International Journal of …, 2023 - mdpi.com
NADPH:thioredoxin reductase (TrxR) is considered a potential target for anticancer agents. Several nitroheterocyclic sulfones, such as Stattic and Tri-1, irreversibly inhibit TrxR, which …
Number of citations: 6 www.mdpi.com
S Maneekesorn, E Knuepfer, JL Green, P Prommana… - Scientific Reports, 2021 - nature.com
The inducible Di-Cre system was used to delete the putative ubiquitin-conjugating enzyme 13 gene (ubc13) of Plasmodium falciparum to study its role in ubiquitylation and the …
Number of citations: 3 www.nature.com
CD Hodge - 2015 - era.library.ualberta.ca
DNA is a detailed layout of instructions for cellular function. The integrity of human DNA is constantly challenged by a barrage of exogenous and endogenous sources. A regime of …
Number of citations: 2 era.library.ualberta.ca

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